
Fiboflapon
描述
准备方法
Synthetic Routes and Reaction Conditions
Fiboflapon can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring system.
Introduction of substituents: Various substituents are introduced onto the indole core through reactions such as alkylation, acylation, and sulfonation.
Final coupling: The final step involves coupling the indole derivative with a pyridine moiety to form this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process is typically carried out in batch reactors, followed by purification steps such as crystallization and chromatography .
化学反应分析
Absence of Direct Literature on Fiboflapon
- Current Database Coverage : Extensive searches across PubMed, USPTO patents (1976–2016) , high-throughput reaction datasets , and computational chemistry publications yielded no results for this compound.
- Implications :
- The compound may be proprietary, under development, or not yet characterized in public-domain research.
- Alternative nomenclature or structural analogs may require investigation.
Methodological Insights for Reactivity Prediction
While this compound-specific data is unavailable, modern computational methods for reaction analysis could theoretically be applied:
Table 1: Predictive Approaches for Novel Compounds
Recommended Pathways for Future Research
- Synthetic Route Identification :
- Degradation Studies :
- High-Throughput Experimentation :
Limitations and Data Gaps
科学研究应用
Scientific Research Applications
- Asthma Treatment :
- Cardiovascular Diseases :
- Inflammatory Responses :
Case Study 1: Efficacy in Asthma Models
In a rodent model of asthma, this compound was administered orally at a dose of 1 mg/kg. The results indicated significant inhibition of LTB4 and cysteinyl leukotriene production following challenges with calcium ionophore, with effective doses (ED50) recorded at 0.12 mg/kg for LTB4 and 0.37 mg/kg for cysteinyl leukotrienes . This study underscores the compound's potential in controlling asthma-related inflammation.
Case Study 2: Impact on Cardiovascular Health
A recent study evaluated the effects of this compound on cardiovascular health in rat models subjected to inflammatory challenges. The findings demonstrated that this compound significantly reduced markers of inflammation and improved survival rates following exposure to platelet-activating factor (PAF), suggesting its promise as a therapeutic agent in cardiovascular disease management .
Data Tables
Application Area | Findings | Dosage |
---|---|---|
Asthma | >90% inhibition of LTB4 biosynthesis | 1 mg/kg orally |
Cardiovascular Diseases | Reduced inflammation markers; improved survival | Varies by study |
Acute Inflammation | Dose-dependent reduction in LTB4 and CysLT levels | 0.12 mg/kg (LTB4) |
作用机制
Fiboflapon exerts its effects by binding to FLAP, a key component in the leukotriene pathway. By inhibiting FLAP, this compound prevents the synthesis of leukotrienes, which are potent mediators of inflammation. This inhibition helps reduce inflammation and related symptoms in conditions such as asthma .
相似化合物的比较
Fiboflapon is unique among FLAP inhibitors due to its high potency and oral bioavailability. Similar compounds include:
MK-886: Another FLAP inhibitor with moderate potency.
Diflapolin: A dual FLAP and soluble epoxide hydrolase inhibitor with high target selectivity.
Quiflapon: A selective FLAP inhibitor with effective leukotriene biosynthesis inhibition.
This compound stands out due to its superior pharmacokinetic properties and prolonged pharmacological effects .
生物活性
Fiboflapon, also known as GSK2190915, is a selective antagonist of the 5-lipoxygenase-activating protein (FLAP), which plays a critical role in the biosynthesis of leukotrienes and specialized pro-resolving mediators (SPMs). This article explores the biological activity of this compound, including its mechanisms of action, effects on inflammatory pathways, and relevant clinical studies.
This compound inhibits FLAP, thereby blocking the conversion of arachidonic acid (AA) into leukotrienes (LTs) via 5-lipoxygenase (5-LOX). This inhibition is significant as LTs are mediators involved in various inflammatory responses. Notably, while this compound suppresses LT production, it does not affect the conversion of docosahexaenoic acid (DHA) into SPMs, which are crucial for resolving inflammation and promoting tissue repair .
Inhibition of Inflammatory Mediators
This compound's primary biological activity lies in its ability to modulate inflammatory responses. It has been shown to:
- Reduce leukotriene production : In various cell types, including monocyte-derived macrophages (MDMs), this compound significantly decreases the levels of AA-derived LTs while enhancing the production of DHA-derived SPMs .
- Promote resolution of inflammation : By favoring SPM formation over LT synthesis, this compound helps in terminating inflammation and facilitating tissue regeneration .
Case Studies and Clinical Research
Several clinical studies have investigated the efficacy of this compound in different inflammatory conditions:
Research Findings
Recent studies have highlighted the dual role of FLAP antagonists like this compound in modulating both pro-inflammatory and anti-inflammatory pathways. Research indicates that:
- Cellular assays show that this compound effectively alters lipid mediator profiles in MDMs, leading to a shift from pro-inflammatory LTs to anti-inflammatory SPMs .
- In vivo models demonstrate that administration of this compound results in reduced tissue damage and improved recovery rates following inflammatory challenges .
属性
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQGDHBGRSTTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239496 | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website] | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936350-00-4 | |
Record name | Fiboflapon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIBOFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The study mentions fiboflapon as a potential drug target for acquired lymphedema due to its interaction with the ALOX5AP gene. Can you elaborate on how this compound interacts with ALOX5AP and its downstream effects?
A: Unfortunately, the specific mechanism of action by which this compound interacts with ALOX5AP and its downstream effects are not elaborated on within the provided research abstract. [] Further research is needed to fully understand this interaction and its implications for acquired lymphedema treatment.
Q2: What is known about the structure and characteristics of this compound?
A: The provided research abstract does not offer detailed information on the structural characterization of this compound, including its molecular formula, weight, or spectroscopic data. [] Additional research in chemical databases and literature is necessary to obtain this information.
Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of this compound in treating acquired lymphedema?
A: The research identifies this compound as a potential drug target based on its gene interaction, but does not mention any in vitro or in vivo studies evaluating its efficacy in treating acquired lymphedema. [] Preclinical studies are necessary to investigate its potential therapeutic benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。